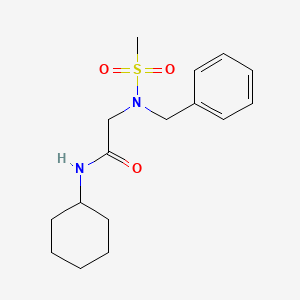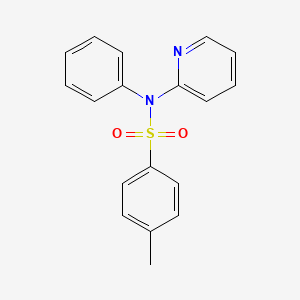![molecular formula C15H17ClN2O2S B5709691 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide, also known as Sulfamethazine, is a sulfonamide antibiotic that is commonly used in veterinary medicine to treat bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 278.78 g/mol. Sulfamethazine has been extensively studied for its antibacterial properties and has been used in various scientific research applications.
Mecanismo De Acción
4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and without it, the bacteria cannot survive. 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By inhibiting the synthesis of folic acid, 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene prevents the growth and replication of bacteria.
Biochemical and Physiological Effects:
4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene has been found to have both biochemical and physiological effects. It has been shown to affect the metabolism of amino acids and nucleic acids in bacteria. 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene has also been found to affect the pH of bacterial cells, leading to alterations in the bacterial membrane and cell wall. In addition, 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene has been found to have an effect on the immune system, particularly in the activation of T-cells and the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene has several advantages for laboratory experiments. It is readily available and relatively inexpensive compared to other antibiotics. 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene is also effective against a wide range of bacterial strains, making it a versatile tool for research. However, 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene has some limitations for laboratory experiments. It has been found to be less effective against some bacterial strains, particularly those that have developed resistance to sulfonamides. In addition, 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene has been found to have some toxicity to certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene. One area of research is the development of new antibiotics that are more effective against resistant strains of bacteria. Another area of research is the study of the mechanisms of bacterial resistance to 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene and other antibiotics. This research could lead to the development of new strategies for combating bacterial infections. Additionally, the study of the immune system response to 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene could lead to the development of new immunomodulatory therapies. Overall, the study of 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene and its antibacterial properties has the potential to make significant contributions to the field of microbiology and the development of new treatments for bacterial infections.
Métodos De Síntesis
4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene can be synthesized by the reaction of p-chloroaniline with N,N-dimethylbenzylamine in the presence of sulfuric acid. The resulting intermediate is then reacted with sulfanilic acid to form 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene. The synthesis of 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene has been well-established and is commonly used in laboratory settings.
Aplicaciones Científicas De Investigación
4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used in the treatment of bacterial infections in animals, such as poultry and swine. 4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamidene has also been used in the study of bacterial resistance to antibiotics and the development of new antibiotics. It has been found to be effective against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
4-chloro-N-[[4-(dimethylamino)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-18(2)14-7-3-12(4-8-14)11-17-21(19,20)15-9-5-13(16)6-10-15/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHPTCMLVBXILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)

![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)

![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)

